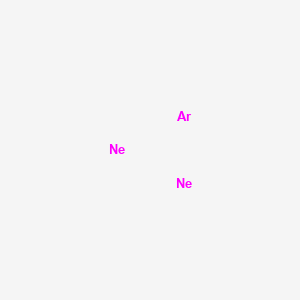
Argon--neon (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon-neon (1/2) is a compound formed by the combination of argon and neon, two noble gases These gases are known for their inertness and low reactivity due to their complete electron shells
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of argon-neon (1/2) involves the combination of argon and neon gases under specific conditions. One method involves the use of high-pressure techniques to combine the gases. The gases are typically mixed in a stoichiometric ratio and subjected to high pressures to form the compound .
Industrial Production Methods: Industrial production of argon-neon (1/2) is less common due to the rarity and cost of neon. when required, the compound can be produced using high-pressure gas mixing techniques in specialized facilities. The process involves careful control of pressure and temperature to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Argon-neon (1/2) primarily undergoes physical interactions rather than chemical reactions due to the inert nature of its constituent gases. it can participate in ionization processes under specific conditions. For example, when subjected to high-energy ion bombardment, the compound can undergo sputtering, leading to the formation of ions .
Common Reagents and Conditions: The most common reagents used in reactions involving argon-neon (1/2) are high-energy ions, such as argon ions. The reactions typically occur under high-energy conditions, such as in plasma environments or during sputtering processes .
Major Products Formed: The major products formed from reactions involving argon-neon (1/2) are typically ions of argon and neon. These ions can be used in various applications, including spectroscopy and materials science .
Scientific Research Applications
Argon-neon (1/2) has several scientific research applications due to its unique properties. In chemistry, it is used in spectroscopy to study the interactions of noble gases. In materials science, it is used in sputtering processes to create thin films and coatings. The compound is also used in plasma physics to study ionization processes and plasma interactions .
Mechanism of Action
The mechanism of action of argon-neon (1/2) primarily involves physical interactions rather than chemical reactions. The compound can undergo ionization when subjected to high-energy conditions, leading to the formation of argon and neon ions. These ions can then participate in various physical processes, such as sputtering and plasma interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to argon-neon (1/2) include other noble gas mixtures, such as helium-neon and krypton-neon. These compounds share similar inert properties and are used in similar applications, such as spectroscopy and plasma physics .
Uniqueness: Argon-neon (1/2) is unique due to the specific combination of argon and neon, which provides distinct properties compared to other noble gas mixtures. The compound’s specific ionization characteristics and interactions make it valuable in certain scientific applications, particularly in spectroscopy and materials science .
Properties
CAS No. |
168422-41-1 |
|---|---|
Molecular Formula |
ArNe2 |
Molecular Weight |
80.2 g/mol |
IUPAC Name |
argon;neon |
InChI |
InChI=1S/Ar.2Ne |
InChI Key |
IXMPXTJYLZVFBW-UHFFFAOYSA-N |
Canonical SMILES |
[Ne].[Ne].[Ar] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















